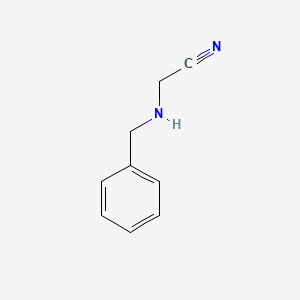

2-(Benzylamino)acetonitrile

説明

Contextualization within Amine and Nitrile Chemistry

2-(Benzylamino)acetonitrile is an organic compound featuring two key functional groups: a secondary amine and a nitrile. This bifunctionality defines its chemical behavior and establishes its position within the fields of amine and nitrile chemistry.

Amines are characterized by a nitrogen atom with a lone pair of electrons, which allows them to act as both bases and nucleophiles. crunchchemistry.co.uk As bases, they can accept protons from acids to form salts. As nucleophiles, they can attack electron-deficient centers, a fundamental reaction in the formation of many carbon-nitrogen bonds. crunchchemistry.co.uk The reactivity of the amine in this compound is central to its role as a building block in the synthesis of more complex molecules.

Nitriles, characterized by a carbon-nitrogen triple bond (C≡N), are versatile functional groups in organic synthesis. They can undergo reduction to form primary amines using reagents like lithium tetrahydridoaluminate (LiAlH₄) or catalytic hydrogenation. crunchchemistry.co.uk This reaction provides a pathway to diamine structures. Conversely, nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides, offering a route to amino acids and their derivatives.

The compound this compound is a type of α-amino nitrile, a class of compounds famously synthesized through the Strecker reaction. This one-pot, three-component reaction typically involves an aldehyde or ketone, an amine, and a cyanide source, and it remains a cornerstone for the synthesis of α-amino acids and their precursors. rsc.orgresearchgate.net The catalyst-free Strecker reaction in water using acetone cyanohydrin as a cyanide source highlights modern efforts to develop more efficient and environmentally benign synthetic methods for this class of compounds. rsc.orgresearchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 3010-05-7 |

| Molecular Formula | C₉H₁₀N₂ |

| Molecular Weight | 146.19 g/mol |

| IUPAC Name | (benzylamino)acetonitrile |

| Physical Form | Yellow to Brown Liquid to Sticky Oil to Semi-Solid |

| Storage | Keep in dark place, inert atmosphere, store in freezer, under -20°C |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Research Significance of the this compound Scaffold

The core structure of this compound serves as a valuable scaffold in synthetic and medicinal chemistry. Its significance stems from its utility as a versatile intermediate for constructing a wide array of more complex molecular architectures, many of which exhibit important biological activities. chemscene.com The ability to modify both the amine and nitrile functionalities allows for the generation of diverse chemical libraries for drug discovery.

Research has demonstrated that derivatives built upon the benzylamino scaffold are of significant interest for various therapeutic applications:

Pancreatic β-cell Protection: Analogs of N-(2-(benzylamino)-2-oxoethyl)benzamide have been identified as a novel scaffold for agents that protect pancreatic β-cells from stress-induced death. One potent compound, WO5m, emerged from these studies, suggesting a promising modality for diabetes treatment. nih.gov

PPARα Agonism: The 4-benzyloxy-benzylamino chemotype has been explored as a source of potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonists. These compounds are investigated as potential treatments for retinal disorders like diabetic retinopathy. nih.gov

Tyrosinase Inhibition: Based on the structure of a known tyrosinase inhibitor, researchers designed and synthesized (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives. These compounds, which retain the benzylamino moiety, have shown potent tyrosinase inhibitory activity, making them promising candidates for treating hyperpigmentation-related diseases. mdpi.com

APJ Receptor Agonism: A drug-like small molecule agonist for the apelin (APJ) receptor was discovered, and initial structure-activity relationship studies identified a derivative, (S)-N-(2-(benzylamino)-1-cyclohexyl-2-oxoethyl)-5-(2,6-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, as part of the exploration of this new scaffold. nih.gov

Kinase Inhibition: The benzylamino functional group is a key component in the design of inhibitors for colony-stimulating factor 1 receptor (CSF1R), a target in oncology. Pyrrolo[2,3-d]pyrimidine analogs incorporating a 6-(benzylamino)pyridin-3-yl) moiety have been synthesized and evaluated for their inhibitory activity. mdpi.com

Table 2: Examples of Bioactive Scaffolds Derived from Benzylamino Structures

| Scaffold/Derivative Name | Target/Application | Research Finding | Citation |

|---|---|---|---|

| N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs | Pancreatic β-cell protection (Diabetes) | Discovery of a novel scaffold with potent protective activity against ER stress-induced cell death. | nih.gov |

| 4-Benzyloxy-benzylamino chemotype | PPARα Agonism (Retinal Disorders) | Evolution of a lead compound to second-generation analogs with high potency and selectivity. | nih.gov |

| (Z)-2-(Benzylamino)-5-benzylidenethiazol-4(5H)-one | Tyrosinase Inhibition (Hyperpigmentation) | Design of a simplified scaffold leading to a competitive inhibitor with strong antioxidant activity. | mdpi.com |

Evolution of Research Perspectives on this compound

The scientific perspective on this compound and related α-amino nitriles has evolved considerably over time. Initially valued primarily as straightforward synthetic intermediates for producing amino acids and other fundamental organic molecules, their role has expanded dramatically with the rise of modern drug discovery.

Early research focused on establishing fundamental synthetic routes, such as the Strecker reaction and other nucleophilic substitutions, to access this class of compounds. rsc.org The primary interest was in the predictable reactivity of the amine and nitrile groups for subsequent chemical transformations.

More recently, the focus has shifted towards recognizing the this compound scaffold as a "privileged" structure in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple biological targets, making it a fertile starting point for developing new therapeutic agents. The evolution is evident in the highly specific applications now being pursued. For instance, research has progressed from the general synthesis of benzylamino compounds to the rational design of specific derivatives intended to modulate the activity of a single enzyme or receptor with high selectivity. nih.govmdpi.com

This evolution is also reflected in synthetic methodology. While classic methods remain important, there is a growing emphasis on developing more efficient, sustainable, and "green" protocols. The development of catalyst-free Strecker reactions in water is a prime example of this trend, moving away from harsh reagents and organic solvents. rsc.orgresearchgate.net Furthermore, contemporary research often involves the synthesis of increasingly complex derivatives where the simple benzylaminoacetonitrile core is elaborated with intricate heterocyclic systems to fine-tune biological activity and pharmacokinetic properties. mdpi.comarkat-usa.org This progression from a simple building block to a key component in sophisticated drug design underscores the enduring and evolving importance of this compound in chemical research.

特性

IUPAC Name |

2-(benzylamino)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5,11H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCONHAJXGRUOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40287353 | |

| Record name | 2-(benzylamino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3010-05-7 | |

| Record name | 3010-05-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(benzylamino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzylamino)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(Benzylamino)acetonitrile, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, 2-(benzylamino)ethanol reacts with bromoacetamide in acetonitrile under reflux, using potassium bicarbonate as a base to neutralize HBr byproducts. Recrystallization from chloroform/acetone (1:1 v/v) yields a pure product (88% yield). Characterization via IR (e.g., 1638 cm⁻¹ for amide C=O stretch), NMR (e.g., δ 7.1–7.6 ppm for aromatic protons), and mass spectrometry (m/z 164 base peak) ensures structural fidelity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Identifies functional groups (e.g., nitrile C≡N at ~2230 cm⁻¹, NH stretches at ~3300 cm⁻¹).

- 1H NMR : Resolves aromatic (δ 7.1–7.6 ppm) and aliphatic protons (e.g., CH2 groups at δ 3.25–4.31 ppm).

- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 208 for C11H16N2O2) and fragmentation patterns (e.g., benzyl fragment at m/z 91). Elemental analysis (C, H, N) further validates purity .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in a sealed, moisture-free container at 2–8°C. Acetonitrile-derived compounds are hygroscopic and may hydrolyze in humid environments. Use desiccants and inert gas purging for long-term storage. Avoid exposure to strong acids/bases to prevent nitrile degradation .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound derivatives with biological targets?

- Methodological Answer : Molecular docking tools like Glide XP can assess hydrophobic enclosure, hydrogen bonding, and ligand desolvation penalties. For example, scoring functions in Glide 4.0 incorporate water displacement effects and charge-charge interactions, achieving RMSD <2.3 kcal/mol in binding affinity predictions. Validate results with in vitro assays (e.g., IC50 measurements) .

Q. What experimental strategies resolve contradictions in reaction yields when synthesizing this compound analogs?

- Methodological Answer :

- Parameter Screening : Optimize solvent polarity (e.g., acetonitrile vs. DMF), temperature (25–80°C), and base strength (KHCO3 vs. K2CO3).

- Side-Product Analysis : Use HPLC-MS to detect byproducts (e.g., oxazinones from intramolecular cyclization).

- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps .

Q. How does solvent choice influence the regioselectivity of nucleophilic substitution reactions involving this compound?

- Methodological Answer : Polar aprotic solvents (e.g., acetonitrile, ε=37.5) stabilize transition states via dipole interactions, enhancing nucleophilicity. Compare with less polar solvents (e.g., toluene, ε=2.4), which may favor SN1 mechanisms. Solvent dielectric constants can be correlated with reaction rates using Hammett or Swain-Scott equations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。